

1-(4-Bromobutoxy)-4-methoxybenzene CAS number 2033-83-2

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Compound of Interest

Compound Name: 1-(4-Bromobutoxy)-4-methoxybenzene

Cat. No.: B1271672

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<An In-Depth Technical Guide to **1-(4-Bromobutoxy)-4-methoxybenzene**

Abstract

1-(4-Bromobutoxy)-4-methoxybenzene (CAS No. 2033-83-2) is a bifunctional organic compound of significant interest in the fields of medicinal chemistry and organic synthesis.^{[1][2]} Its structure, featuring a terminal alkyl bromide and a methoxy-activated phenyl ether, renders it a highly versatile molecular linker. This guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and core applications, with a particular focus on its role as a key building block in the development of novel therapeutics. The protocols and mechanistic discussions herein are designed to provide researchers and drug development professionals with both theoretical understanding and practical, field-proven insights.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and spectral properties is fundamental to its effective application. **1-(4-Bromobutoxy)-4-methoxybenzene** is typically encountered as a low-melting solid or a high-boiling liquid.^[3]

Table 1: Physicochemical Properties^{[3][4]}

Property	Value
CAS Number	2033-83-2
Molecular Formula	C ₁₁ H ₁₅ BrO ₂
Molecular Weight	259.14 g/mol
Boiling Point	335.7°C at 760 mmHg
Density	1.294 g/cm ³
Refractive Index	1.524
Appearance	Low-melting solid

Spectroscopic Characterization:

The structural identity of **1-(4-Bromobutoxy)-4-methoxybenzene** is unequivocally confirmed by spectroscopic methods.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the hydrogen environments. Key expected signals include:
 - A singlet for the methoxy (-OCH₃) protons around 3.7-3.8 ppm.
 - Two distinct triplets for the methylene groups adjacent to the oxygen (-O-CH₂-) and the bromine (-CH₂-Br), typically around 4.0 ppm and 3.4 ppm, respectively.
 - A multiplet for the two central methylene groups of the butyl chain.
 - An AA'BB' system (appearing as two doublets) in the aromatic region (6.8-7.0 ppm) characteristic of a 1,4-disubstituted benzene ring.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the proton data, showing distinct signals for each of the unique carbon atoms, including the methoxy carbon, the four carbons of the butyl chain, and the carbons of the aromatic ring.
- Mass Spectrometry (MS): The mass spectrum will prominently feature the molecular ion peak and a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to

the presence of the bromine atom.

Synthesis and Purification: A Validated Protocol

The most reliable and common method for preparing **1-(4-Bromobutoxy)-4-methoxybenzene** is the Williamson ether synthesis.^{[5][6]} This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.^{[5][7][8]}

Principle of Synthesis:

The synthesis involves the deprotonation of 4-methoxyphenol to form the more nucleophilic 4-methoxyphenoxide ion. This anion then attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an S_N2 reaction, displacing a bromide ion.

Causality Behind Experimental Choices:

- **Excess Reagent:** 1,4-dibromobutane is used in excess. This is a critical strategic choice to statistically favor the mono-alkylation product and minimize the formation of the undesired bis-alkylation byproduct, 1,4-bis(4-methoxyphenoxy)butane.
- **Base Selection:** A moderately strong base like potassium carbonate (K_2CO_3) is ideal for deprotonating the phenol without being overly reactive.^[5] Stronger bases like sodium hydride could be used but require more stringent anhydrous conditions.
- **Solvent:** A polar aprotic solvent such as acetone or dimethylformamide (DMF) is preferred as it effectively solvates the cation (K^+) while leaving the phenoxide nucleophile relatively "free" and reactive, thus accelerating the S_N2 reaction.^{[9][10]}

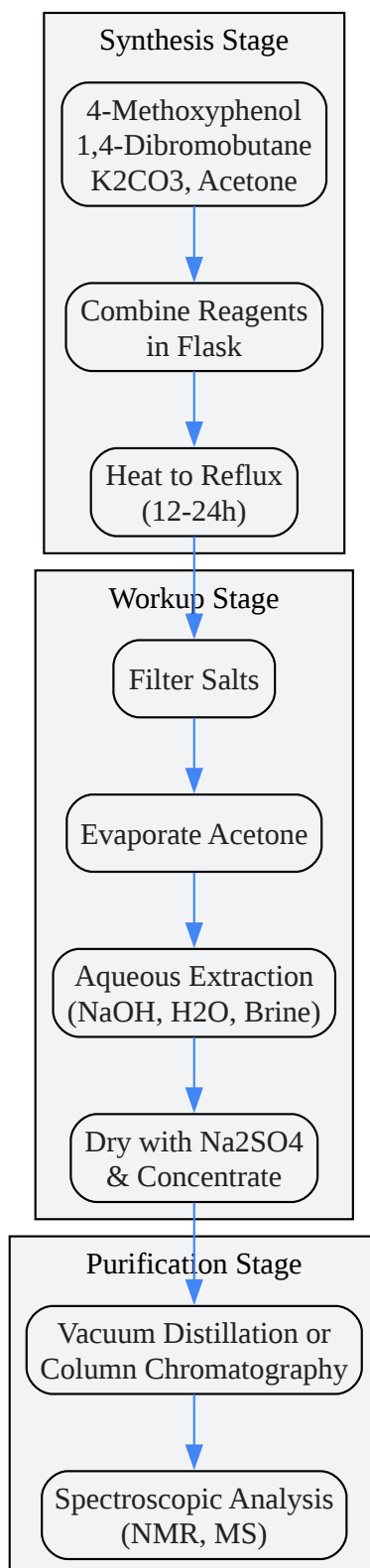
Detailed Laboratory Protocol

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of phenol).
- **Reagent Addition:** Add 1,4-dibromobutane (3.0-4.0 eq) to the stirring suspension.
- **Reaction:** Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-

methoxyphenol spot.

- **Workup:** After cooling to room temperature, filter the mixture to remove the inorganic salts (K_2CO_3 and KBr). Wash the solids with a small amount of acetone.
- **Solvent Removal:** Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous $NaOH$ to remove any unreacted 4-methoxyphenol[11], water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- **Purification:** The crude product is typically purified by vacuum distillation or column chromatography on silica gel to afford the pure **1-(4-Bromobutoxy)-4-methoxybenzene**.

Synthesis & Purification Workflow



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Caption: Workflow for the synthesis and purification of **1-(4-Bromobutoxy)-4-methoxybenzene**.

Chemical Reactivity & Mechanistic Insights

The utility of **1-(4-Bromobutoxy)-4-methoxybenzene** stems from its terminal alkyl bromide functionality. The primary carbon attached to the bromine is an excellent electrophilic site for S_N2 reactions.

The S_N2 Reaction:

- Mechanism: The reaction proceeds via a single, concerted step where a nucleophile attacks the carbon atom from the side opposite to the bromine atom (backside attack).[8] This leads to an inversion of stereochemistry if the carbon were chiral.
- Reactivity: As a primary alkyl bromide, it is highly reactive towards S_N2 displacement.[7][9][12] The order of reactivity for alkyl halides in S_N2 reactions is generally $R-I > R-Br > R-Cl > R-F$, making the bromide a good compromise between reactivity and stability.[13]
- Steric Hindrance: The linear butyl chain presents minimal steric hindrance, further favoring the S_N2 pathway over competing elimination ($E2$) reactions.[7][12]

Common nucleophiles that readily react with this compound include amines, thiols, carboxylates, and other alkoxides, making it a premier choice for linking the 4-methoxyphenylbutoxy moiety to a wide array of molecular scaffolds.

Applications in Medicinal Chemistry & Drug Discovery

The 4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. It is found in numerous approved drugs and clinical candidates.[14][15] Its presence can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.[14][15][16] **1-(4-Bromobutoxy)-4-methoxybenzene** serves as an ideal linker to incorporate this valuable pharmacophore.

Case Study: Building Blocks for Receptor Ligands

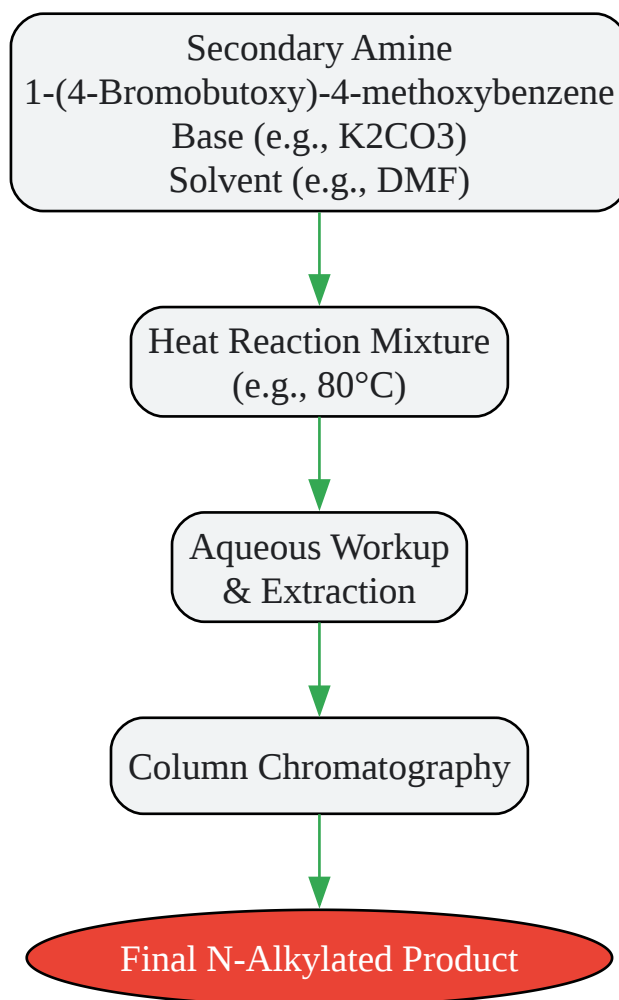
Derivatives of this compound are frequently used in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are key targets for neurological and psychiatric disorders. The four-carbon (butoxy) chain provides an optimal length and flexibility to position the methoxyphenyl group within the receptor's binding pocket to engage in crucial hydrophobic or hydrogen bonding interactions.

Typical Experimental Workflow: N-Alkylation

This protocol describes a general procedure for coupling **1-(4-Bromobutoxy)-4-methoxybenzene** with a secondary amine, a common step in synthesizing potential drug candidates.

- **Setup:** In a suitable flask, dissolve the secondary amine (1.0 eq) and **1-(4-Bromobutoxy)-4-methoxybenzene** (1.1 eq) in a polar aprotic solvent like DMF or acetonitrile.
- **Base:** Add a non-nucleophilic base such as potassium carbonate (K_2CO_3) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a scavenger for the HBr byproduct.
- **Reaction:** Stir the mixture at an elevated temperature (e.g., 60-80 °C) until the starting amine is consumed (monitored by TLC or LC-MS).
- **Workup:** Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic phase, dry it, and concentrate it. The final product is then purified by column chromatography or crystallization.

Application Workflow Diagram



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Caption: General workflow for an N-alkylation reaction using the title compound.

Safety, Handling, and Storage

As with all laboratory reagents, proper safety protocols must be observed.

- Hazards: **1-(4-Bromobutoxy)-4-methoxybenzene** is classified as an irritant.[3] It may cause skin, eye, and respiratory tract irritation.[17]
- Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
[19] Avoid inhalation of vapors and contact with skin and eyes.[17][18]

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[17][18]

Conclusion

1-(4-Bromobutoxy)-4-methoxybenzene is a strategically important building block in modern organic and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction and the predictable reactivity of its primary alkyl bromide group make it a reliable and versatile tool. The ability to readily introduce the pharmacologically significant 4-methoxyphenylbutoxy linker has cemented its role in the drug discovery pipeline, enabling the exploration of novel chemical space and the development of next-generation therapeutics. This guide has provided the fundamental principles and practical methodologies required for its effective and safe utilization in a research setting.

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